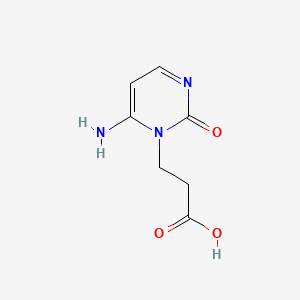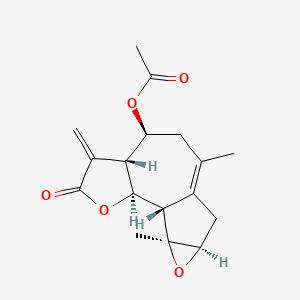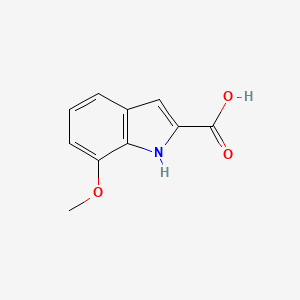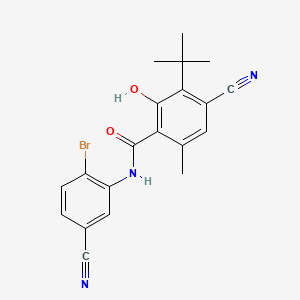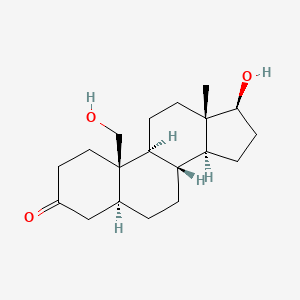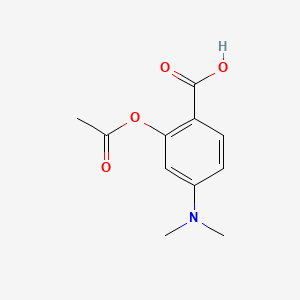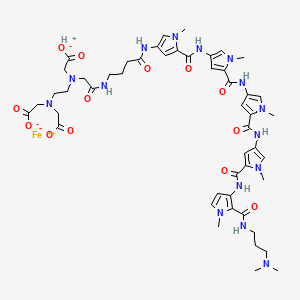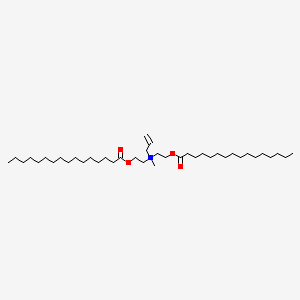
1,3,6,8-Tetrachlorodibenzofuran
Übersicht
Beschreibung
1,3,6,8-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzofuran core with four chlorine atoms attached. The molecular formula is C12H4Cl4O .Chemical Reactions Analysis
The reactivity of this compound has been studied in the context of reactions with the methylidyne radical . These studies provide insights into the transformation of dioxin-like compounds in the environment.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306 g/mol. Its molecular formula is C12H4Cl4O . More detailed physical and chemical properties might be found in specialized databases .Wissenschaftliche Forschungsanwendungen
Aryl Hydrocarbon Receptor Targeting
1,3,6,8-Tetrachlorodibenzofuran, through its structural analogs, plays a role in targeting the aryl hydrocarbon receptor (AhR). Research indicates that AhR modulators such as chlorinated aromatic compounds have potential in treating estrogen receptor-negative breast cancer. Studies have shown that these compounds, including structurally related tetrachlorodibenzofuran, induce enzyme activity linked to detoxification and inhibit the proliferation of certain breast cancer cell lines, suggesting a promising avenue for chemotherapy (Zhang et al., 2009).
Environmental Toxicity and Fate
This compound, as part of the broader group of polychlorinated dibenzofurans, has been studied for its environmental impact. Research examining the fate and bioavailability of these compounds in aquatic environments shows that they tend to rapidly settle into sediments, affecting various aquatic organisms. This indicates the potential long-term environmental impact and the importance of understanding their behavior in different ecosystems (Currie et al., 2000).
Dechlorination and Detoxification
Studies have explored the dechlorination and detoxification of polychlorinated dibenzo-p-dioxins and dibenzofurans, including tetrachlorodibenzofuran congeners. Research involving bacterial cultures demonstrates the possibility of bioremediation, where specific bacterial strains can dechlorinate toxic compounds, thus reducing their environmental and health impacts (Liu & Fennell, 2008).
Carcinogenicity Studies
Tetrachlorodibenzofuran and its congeners have been the subject of extensive carcinogenicity studies. These compounds are known for their high toxicity and potential carcinogenic effects. Research in this area has focused on understanding the mechanisms of action, distribution within organisms, and potential pathways for inducing cancer (Huff et al., 2004).
Hepatic Impact and Metabolomics
The impact of this compound on liver function and metabolism has been a significant area of research. Studies using targeted metabolomics have revealed that exposure to this compound can induce hepatic steatosis (fatty liver disease) in animal models, highlighting the toxicological effects of environmental pollutants on liver health (Yuan et al., 2019).
Reaction Kinetics and Formation Mechanisms
Research into the reaction kinetics and formation mechanisms of tetrachlorodibenzofuran congeners, including this compound, has provided insights into how these compounds are formed, especially in high-temperature conditions like combustion processes. Understanding these mechanisms is crucial for developing strategies to reduce their formation and release into the environment (Khachatryan et al., 2003).
Wirkmechanismus
1,3,6,8-Tetrachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . Theoretical investigations suggest that the methylidyne radical can attack all the C-C bonds of TCDF to form an initial intermediate via the cycloaddition mechanism .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXKVABZWRZKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222275 | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71998-72-6 | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71998-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EJM6SF21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3,6,8-Tetrachlorodibenzofuran exhibit antiestrogenic effects in human breast cancer cells?
A: While the provided research papers don't directly investigate the antiestrogenic mechanism of this compound, they highlight its structural similarity to other dioxins and furans known to act as aryl hydrocarbon receptor (AhR) agonists. [, ]
Q2: How does the antiestrogenic potency of this compound compare to other similar compounds?
A: Krishnan et al. [] found that among the PCDFs tested, this compound exhibited weaker antiestrogenic potency compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzofuran. This suggests that the specific chlorine substitution pattern significantly influences the antiestrogenic activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



